N-Ethyldeoxynojirimycin HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyldeoxynojirimycin Hydrochloride is a hydroxypiperidine derivative known for its potent inhibitory activity against alpha-glucosidase enzymes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of viral infections and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyldeoxynojirimycin Hydrochloride typically involves the modification of deoxynojirimycinThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of N-Ethyldeoxynojirimycin Hydrochloride is carried out under Good Manufacturing Practice (GMP) conditions. This involves large-scale synthesis in cleanroom environments to maintain the quality and consistency of the product. The process is optimized for scalability, ensuring that the compound can be produced in kilogram to metric ton quantities.
Chemical Reactions Analysis
Types of Reactions: N-Ethyldeoxynojirimycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the nitrogen-containing ring structure.
Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the compound’s activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in a range of substituted analogs .
Scientific Research Applications
N-Ethyldeoxynojirimycin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a biochemical tool to study enzyme inhibition and carbohydrate metabolism.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential in treating viral infections, such as HIV, and metabolic disorders like Gaucher disease and Pompe disease.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The primary mechanism of action of N-Ethyldeoxynojirimycin Hydrochloride involves the inhibition of alpha-glucosidase enzymes. By binding to the active site of these enzymes, the compound prevents the breakdown of complex carbohydrates into simple sugars, thereby reducing glucose absorption in the intestines. This mechanism is particularly beneficial in managing conditions like diabetes and viral infections .
Comparison with Similar Compounds
Deoxynojirimycin: A precursor to N-Ethyldeoxynojirimycin, known for its alpha-glucosidase inhibitory activity.
1-Deoxymannojirimycin: Another iminosugar with similar inhibitory properties but differing in its specific enzyme targets.
N-Butyldeoxynojirimycin: A derivative with enhanced lipophilicity and potential for different therapeutic applications
Uniqueness: N-Ethyldeoxynojirimycin Hydrochloride stands out due to its specific ethyl modification, which enhances its inhibitory potency and selectivity towards alpha-glucosidase enzymes. This modification also contributes to its unique pharmacokinetic properties, making it a valuable compound in both research and therapeutic contexts .
Properties
IUPAC Name |
(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5-,6+,7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZSBJPQUMOYLM-FNYDNKIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C(C1CO)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.